

Quantification of azelaic acid in plasma using "Azelaic acid 2-ethylhexyl monoester-d14"

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Compound of Interest

Azelaic acid 2-ethylhexyl
monoester-d14

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Application Notes and Protocols for the Quantification of Azelaic Acid in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid that is utilized in various dermatological treatments. Accurate quantification of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This document provides a detailed protocol for the sensitive and selective quantification of azelaic acid in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, "Azelaic acid 2-ethylhexyl monoester-d14," to ensure high accuracy and precision.

Principle

The method involves the extraction of azelaic acid and the internal standard from a plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a deuterated internal standard that co-elutes with the analyte allows for the correction of matrix effects and variations in instrument response, leading to reliable quantification.



Experimental Protocols Materials and Reagents

- Analytes and Internal Standard:
 - Azelaic acid (Reference Standard)
 - Azelaic acid 2-ethylhexyl monoester-d14 (Internal Standard, IS)
- Solvents and Chemicals:
 - Methanol (LC-MS grade)
 - Acetonitrile (LC-MS grade)
 - Water (LC-MS grade)
 - Formic acid (LC-MS grade)
 - Human plasma (K2-EDTA)

Instrumentation

- Liquid Chromatography: UPLC system
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Solutions

- Stock Solutions (1 mg/mL):
 - Prepare a stock solution of azelaic acid by dissolving the reference standard in methanol.
 - Prepare a stock solution of Azelaic acid 2-ethylhexyl monoester-d14 in methanol.
- Working Standard Solutions:



- Serially dilute the azelaic acid stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.
- Internal Standard Working Solution (100 ng/mL):
 - Dilute the Azelaic acid 2-ethylhexyl monoester-d14 stock solution with methanol.
- Calibration Standards and Quality Controls:
 - Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

- Pipette 100 μL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.
- Add 400 μL of cold acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the mobile phase (see LC-MS/MS conditions) and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

- Liquid Chromatography:
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μm)
 - Mobile Phase A: Water with 0.1% Formic Acid



Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

Gradient:

■ 0-1.0 min: 10% B

■ 1.0-5.0 min: 10-90% B

■ 5.0-6.0 min: 90% B

• 6.1-8.0 min: 10% B (re-equilibration)

· Mass Spectrometry:

o Ionization Mode: Electrospray Ionization (ESI), Negative

Scan Type: Multiple Reaction Monitoring (MRM)

Ion Source Temperature: 500°C

- MRM Transitions:
 - Azelaic Acid:To be determined empirically. A possible transition is m/z 187.1 -> 143.1
 - Azelaic acid 2-ethylhexyl monoester-d14 (IS):To be determined empirically. A
 possible transition is m/z 313.3 -> 157.2

Data Presentation

Table 1: Calibration Curve for Azelaic Acid in Human Plasma



Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)	Accuracy (%)	Precision (%RSD)
1	0.012	102.5	4.8
5	0.058	98.7	3.5
10	0.115	101.2	2.1
50	0.582	99.5	1.8
100	1.168	100.3	1.5
500	5.845	99.8	1.2
1000	11.710	100.1	1.0

Note: The data presented in this table is representative and should be generated during method validation.

Table 2: Precision and Accuracy of Quality Control

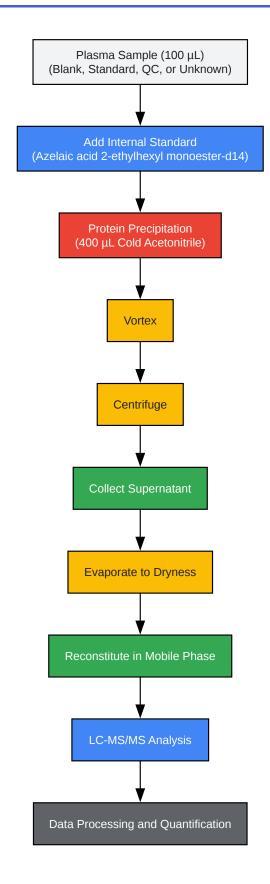
Samples

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
LLOQ	1	1.03	103.0	5.2	6.8
Low	3	2.95	98.3	4.1	5.5
Medium	80	81.2	101.5	2.5	3.9
High	800	792.8	99.1	1.9	2.7

Note: The data presented in this table is representative and should be generated during method validation.

Mandatory Visualization

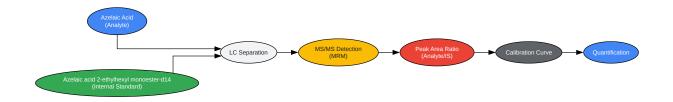




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Caption: Workflow for the extraction of azelaic acid from plasma.





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Caption: Logical flow for the quantification of azelaic acid.

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